5-Methyl-1-heptene
Overview
Description
5-Methyl-1-heptene is a chemical compound with the molecular formula C8H16 . It is also known by other names such as 1-Heptene, 5-methyl-, 5-Methylhept-1-ene .
Molecular Structure Analysis
The molecular structure of 5-Methyl-1-heptene consists of 8 carbon atoms and 16 hydrogen atoms . The IUPAC Standard InChI is InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h4,8H,1,5-7H2,2-3H3 .Physical And Chemical Properties Analysis
5-Methyl-1-heptene has a molecular weight of 112.213 Da . More detailed physical and chemical properties such as boiling point, density, and heat capacity would require specific experimental measurements .Scientific Research Applications
Polymer Research : 5-Methyl-1-heptene has been used in the study of isotactic polymers with branched chains. Research has been conducted on the crystal and molecular structure of isotactic poly-5-methyl-1-hexene and poly-5-methyl-1-heptene, revealing insights into the conformation and helix orientation of these polymers (Corradini, Martuscelli, Montagnoli, & Petraccone, 1970).
Nuclear Magnetic Resonance (NMR) Studies : 5-Methyl-1-heptene has been the subject of 13C NMR studies, particularly in understanding the tacticity and conformational properties of isotactic homopolymers derived from it (Delfini, Cocco, Paci, Aglietto, Carlini, Crisci, & Ruggeri, 1985).
Fragmentation and Decomposition Studies : Research has explored the unimolecular decomposition of molecular ions from 1-heptene and 5-methyl-1-hexene, contributing to the understanding of fragmentation reactions in organic compounds (Marques, Ståhl, & Gäumann, 1983).
Flavor Chemistry : In food chemistry, 5-Methyl-1-heptene derivatives have been studied for their role in the flavor of hazelnuts. This includes the investigation of compounds like 5-methyl-(E)-2-hepten-4-one in hazelnut oils and the impact of roasting on these compounds (Pfnuer, Matsui, Grosch, Guth, Hofmann, & Schieberle, 1999).
Atmospheric Chemistry : There has been research on the atmospheric reactions of related compounds, such as 6-methyl-5-hepten-2-one, with OH and NO3 radicals and O3, contributing to the understanding of atmospheric chemistry and pollutant formation (Smith, Rigler, Kwok, & Atkinson, 1996).
Thermochemistry of Organic Compounds : The energy required for bond rupture in organic compounds, including 1-heptene and its derivatives, has been a subject of study, providing insights into the thermochemistry of these molecules (Valatin, 1948).
Fuel and Energy Research : The pyrolysis of 1-heptene has been studied to understand fuel decomposition and product formation, providing valuable insights for energy and fuel research (Cao, Li, Xu, Xu, Feng, Wang, Yang, & Li, 2021).
Catalysis and Chemical Synthesis : Studies have also focused on catalytic processes involving 5-Methyl-1-heptene derivatives, exploring pathways for the formation of various organic compounds, which has implications in chemical synthesis and industrial applications (Xu, Chada, Zhao, Carrero, Kim, Rosenfeld, Rogers, Rozeveld, Hermans, & Huber, 2016).
Safety And Hazards
While specific safety data for 5-Methyl-1-heptene is not available, alkenes in general are flammable and can cause skin and eye irritation . Proper safety measures should be taken when handling this compound, including wearing appropriate personal protective equipment and ensuring good ventilation .
properties
IUPAC Name |
5-methylhept-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h4,8H,1,5-7H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEYWVBECXCQRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871211 | |
Record name | 1-heptene, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1-heptene | |
CAS RN |
13151-04-7 | |
Record name | 5-Methyl-1-heptene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013151047 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyl-1-heptene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249818 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-heptene, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methyl-1-heptene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E38UJ4JE9C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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